3-Nitro-9-phenyl-9H-carbazole
Overview
Description
3-Nitro-9-phenyl-9H-carbazole is a useful research compound. Its molecular formula is C18H12N2O2 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties for Organic Light Emitting Diodes : Carbazole derivatives, like those with nitro-group substitutions, exhibit significant red shifts in absorption and emission maxima, making them suitable for organic light-emitting diodes (OLEDs) applications (Kremser et al., 2008).
Crystal Structure Analysis for Material Design : The study of the crystal structures of nitrophenylvinyl-substituted carbazoles provides insights into the packing modes and intermolecular interactions, crucial for designing materials with specific properties (Kubicki et al., 2007).
Antimicrobial Activities : Aminoacyl-carbazole derivatives, including those with 3-nitro substituents, have been synthesized and found to exhibit antimicrobial properties against certain microorganisms (El‐naggar et al., 1982).
Electrochromic Polymers : Compounds with a carbazole structure, including nitro-substituted variants, can be electropolymerized into films showing significant electrochromic behavior, useful in applications like smart windows or displays (Hsiao & Lin, 2016).
Mechanochromism and Aggregation-Induced Emission : Nitrophenyl substituted carbazole derivatives exhibit aggregation-induced emission properties and mechanochromic behavior, potentially applicable in sensing and display technologies (Hu et al., 2018).
Anticancer Activity : Carbazole derivatives have been explored for their potential in anticancer therapies. Microwave-assisted synthesis of tetrahydro-carbazole derivatives showed significant activity against specific cancer cell lines (Chaudhary & Chaudhary, 2016).
Memory Devices and Optical Nonlinearity : Carbazole and nitro-azobenzene copolymers have been used in ternary memory devices, demonstrating potential in data storage technologies (Zhuang et al., 2012).
Anti-HIV Activity : Some carbazole derivatives, particularly nitro-substituted ones, have shown promise as leads in the development of new anti-HIV drugs (Saturnino et al., 2018).
Large Third-Order Optical Nonlinearity : Carbazole-containing compounds have been identified with large third-order nonlinear absorption effects, relevant for optical device applications (Chen et al., 2013).
Properties
IUPAC Name |
3-nitro-9-phenylcarbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-20(22)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19(18)13-6-2-1-3-7-13/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBVPXSJQPWOTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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